molecular formula C17H15NO9S3 B102169 2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-[[(4-methylphenyl)sulfonyl]amino]- CAS No. 17618-71-2

2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-[[(4-methylphenyl)sulfonyl]amino]-

Cat. No.: B102169
CAS No.: 17618-71-2
M. Wt: 473.5 g/mol
InChI Key: QVLDIIYDXICVCJ-UHFFFAOYSA-N
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Description

The compound 2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-[[(4-methylphenyl)sulfonyl]amino]- is a naphthalenedisulfonic acid derivative characterized by:

  • Two sulfonic acid groups at positions 2 and 7 of the naphthalene backbone.
  • A hydroxyl group (-OH) at position 2.
  • A sulfonamide group (-NHSO₂C₆H₄CH₃) at position 5, derived from 4-methylbenzenesulfonyl chloride.

Properties

IUPAC Name

4-hydroxy-5-[(4-methylphenyl)sulfonylamino]naphthalene-2,7-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO9S3/c1-10-2-4-12(5-3-10)28(20,21)18-15-8-13(29(22,23)24)6-11-7-14(30(25,26)27)9-16(19)17(11)15/h2-9,18-19H,1H3,(H,22,23,24)(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLDIIYDXICVCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C=C3O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2064496
Record name 2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-[[(4-methylphenyl)sulfonyl]amino]-
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Molecular Weight

473.5 g/mol
Source PubChem
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CAS No.

6860-97-5
Record name 4-Hydroxy-5-[[(4-methylphenyl)sulfonyl]amino]-2,7-naphthalenedisulfonic acid
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Record name 2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-(((4-methylphenyl)sulfonyl)amino)-
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Record name 2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-[[(4-methylphenyl)sulfonyl]amino]-
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Record name 2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-[[(4-methylphenyl)sulfonyl]amino]-
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Record name 4-hydroxy-5-[[(p-tolyl)sulphonyl]amino]naphthalene-2,7-disulphonic acid
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Record name 8-Hydroxy-1-(p-tolylsulfonylamino)-3,6-naphthalenedisulfonic acid
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Biological Activity

2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-[[(4-methylphenyl)sulfonyl]amino]- (CAS Number: 6844-74-2), is a sulfonic acid derivative known for its various biological activities. This compound is primarily recognized for its applications in dye chemistry and as an analytical reagent. This article explores its biological activity, including its effects on enzymatic processes, potential toxicity, and applications in pharmaceuticals.

Chemical Structure and Properties

The molecular formula of this compound is C23H19N3O9S3C_{23}H_{19}N_{3}O_{9}S_{3} with a molecular weight of approximately 666.56 g/mol. The compound features multiple functional groups, including sulfonyl and hydroxyl groups, which contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC23H19N3O9S3C_{23}H_{19}N_{3}O_{9}S_{3}
Molecular Weight666.56 g/mol
CAS Number6844-74-2

Enzyme Inhibition

Research indicates that similar naphthalene derivatives exhibit significant inhibitory effects on tyrosinase, an enzyme crucial in melanin biosynthesis. Studies have shown that naphthol compounds can inhibit both monophenolase and diphenolase activities of tyrosinase, suggesting potential applications in skin depigmentation therapies .

Case Study: Tyrosinase Inhibition

  • Compounds Tested : α-naphthol and β-naphthol
  • Findings : β-naphthol demonstrated stronger inhibitory effects compared to α-naphthol.
  • Implications : This inhibition could be leveraged in cosmetic formulations aimed at reducing hyperpigmentation.

Toxicity Profile

The toxicity studies conducted on related compounds suggest that 2,7-naphthalenedisulfonic acid derivatives possess low acute toxicity. For instance, the LD50 values for related compounds exceed 5000 mg/kg body weight, categorizing them as low toxicity substances . However, eye irritation tests indicate that these compounds can act as mild irritants.

Toxicity ParameterValue
Acute Oral Toxicity (LD50)>5000 mg/kg
Skin IrritationNon-irritant
Eye IrritationSlight to moderate irritant

Applications in Pharmaceuticals

Due to its structural characteristics and biological activity, this compound has potential applications in drug development. Its ability to inhibit key enzymes involved in metabolic pathways could be harnessed for therapeutic purposes.

Potential Applications :

  • Antioxidant Agent : Its structure allows it to act as a radical scavenger.
  • Antimicrobial Activity : Similar naphthalene derivatives have shown promise against various bacterial strains.

Comparison with Similar Compounds

Table 3: Comparative Properties

Property Target Compound Acid Red 106 CI 18130
Molecular Weight ~500 g/mol (estimated) 629.54 g/mol 658.62 g/mol
LogP -2.5 (predicted) -3.1 -2.8
Water Solubility High Very high High
Stability High Moderate (azo degradation) Moderate

Preparation Methods

Reaction Conditions and Selectivity

  • Sulfonation Agents : Concentrated sulfuric acid (98%) is typically used, with stoichiometric ratios of 1.15 mol sulfuric acid per 1 mol naphthalene to favor disubstitution.

  • Temperature Control : Initial sulfonation occurs at 80°C to melt naphthalene, followed by gradual heating to 160–180°C to promote 2,7-disulfonation. Elevated temperatures (>180°C) risk isomerization to 1,6-disulfonic acid byproducts, necessitating precise thermal management.

  • Catalysts : While traditional methods omit catalysts, recent patents describe using residual 1,6-naphthalenedisulfonic acid mother liquor as a templating agent to enhance 2,7-selectivity.

After sulfonation, the introduction of hydroxyl and sulfonamide groups proceeds through sequential electrophilic substitution and coupling reactions.

Hydroxylation at the 4-Position

  • Electrophilic Hydroxylation : The sulfonated intermediate undergoes hydroxylation using nitrating agents or oxidative conditions. For example, nitric acid in sulfuric acid media introduces a hydroxyl group at the 4-position, achieving yields of 85–90%.

  • Temperature Sensitivity : Reactions are maintained below 130°C to prevent desulfonation or ring degradation.

Sulfonamide Functionalization

  • Coupling with p-Toluenesulfonamide : The 5-position amino group reacts with p-toluenesulfonyl chloride in alkaline aqueous conditions (pH 8–9). This step requires stoichiometric excess (1.2–1.5 eq) of the sulfonyl chloride to drive the reaction to completion.

  • Byproduct Management : Unreacted sulfonyl chloride is neutralized with sodium bicarbonate, and the product is isolated via precipitation at pH 2–3.

Purification Techniques

Crude reaction mixtures contain isomers, unreacted precursors, and inorganic salts, necessitating rigorous purification.

Crystallization and Filtration

  • Acidic Precipitation : Hydrolyzed reaction mixtures are cooled to 10–20°C, precipitating the disulfonic acid product, which is isolated via centrifugation (purity: 93%).

  • Salt Formation : Conversion to the sodium salt (2,7-naphthalenedisulfonate) improves solubility in polar solvents, facilitating recrystallization from ethanol-water mixtures.

Chromatographic Methods

  • Ion-Exchange Chromatography : Removes residual sulfuric acid and sodium sulfate, achieving >99% purity for pharmaceutical-grade applications.

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost efficiency, scalability, and minimal waste.

Process Optimization

  • Mother Liquor Recycling : Patents describe reusing 1,6-naphthalenedisulfonic acid mother liquor (30–70% moisture) as a starting material, reducing raw material costs by 40%.

  • Energy-Efficient Concentration : Vacuum concentration (-0.08 to -0.095 MPa) at ≤180°C removes water content to 14–15%, minimizing thermal degradation.

Environmental Considerations

  • Waste Reduction : Closed-loop systems recover sulfuric acid and naphthalene, reducing “three wastes” (废气, 废水, 废渣) by 60% compared to traditional methods.

Recent Advances in Synthesis

Catalytic Sulfonation

  • Ionic Liquid Catalysts : Imidazolium-based ionic liquids enhance sulfonation regioselectivity, achieving 95% 2,7-disulfonation at 150°C.

Continuous Flow Reactors

  • Microreactor Technology : Enables precise temperature control and reduced reaction times (2 hours vs. 5 hours batch), improving yield to 91%.

Data Tables

Table 1: Comparison of Sulfonation Methods

ParameterTraditional BatchContinuous FlowIonic Liquid Catalyzed
Temperature (°C)160–180150150
Time (h)523
Yield (%)859195
Byproduct Ratio15% 1,6-isomer5% 1,6-isomer<2% 1,6-isomer

Table 2: Industrial Production Metrics

MetricValue
Naphthalene Conversion98%
Sulfuric Acid Reuse75%
Energy Consumption12 kWh/kg product
Wastewater Generated0.8 m³/ton product

Q & A

Q. What synthesis routes are recommended for preparing derivatives of 2,7-naphthalenedisulfonic acid, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves diazo coupling reactions and sulfonation steps. For example, intermediates like 4-amino-3-hydroxy derivatives can be functionalized via sulfonyl chloride reactions under controlled pH (8–10) to avoid side reactions. Temperature (0–5°C) and stoichiometric ratios of sulfonating agents (e.g., 4-methylbenzenesulfonyl chloride) are critical for regioselectivity . Evidence suggests that microwave-assisted synthesis may improve reaction efficiency by 20–30% compared to conventional heating .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing sulfonic acid groups and azo linkages in this compound?

Methodological Answer:

  • NMR : Use 1^1H and 13^13C NMR to confirm sulfonate substitution patterns (δ 7.5–8.5 ppm for aromatic protons adjacent to sulfonic groups) .
  • HPLC : Reverse-phase columns (e.g., Newcrom R1) with UV-Vis detection at 254 nm resolve isomers and quantify purity. Mobile phases with 0.1% trifluoroacetic acid improve peak symmetry .
  • FT-IR : Bands at 1180–1200 cm1^{-1} (asymmetric S=O stretching) and 1030–1050 cm1^{-1} (symmetric S=O) confirm sulfonate groups .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and predict reactivity of this compound?

Methodological Answer: Quantum chemical calculations (e.g., DFT) model transition states for sulfonation and azo coupling reactions. ICReDD’s reaction path search methods identify energy barriers and predict regioselectivity, reducing trial-and-error experimentation by 40–50% . Computational solubility parameters (Hansen solubility spheres) can also guide solvent selection for crystallization .

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

Methodological Answer: Systematic solubility studies under controlled conditions (temperature, ionic strength) are essential. For example, discrepancies in aqueous solubility may arise from varying counterion concentrations (Na+^+ vs. K+^+). Use Karl Fischer titration to quantify hydration states, and correlate with DSC data to identify polymorphic forms .

Q. What strategies are employed to study biological interactions, such as protein binding or cellular uptake, for potential drug delivery applications?

Methodological Answer:

  • Fluorescent tagging : Incorporate dansyl or fluorescein derivatives via sulfonate-amine coupling. Monitor cellular uptake via confocal microscopy .
  • Surface Plasmon Resonance (SPR) : Immobilize the compound on gold chips to measure binding kinetics with serum albumin (KD values typically 106^{-6}–107^{-7} M) .
  • In vivo tracking : Radiolabel with 99m^{99m}Tc for biodistribution studies in murine models .

Data Contradiction Analysis

Q. Why do studies report conflicting stability profiles for this compound under acidic vs. alkaline conditions?

Methodological Answer: Stability discrepancies often stem from hydrolysis of the sulfonamide (-SO2_2NH-) group. At pH < 3, protonation accelerates cleavage, while pH > 10 promotes nucleophilic attack on the sulfonyl moiety. Use accelerated stability testing (40°C/75% RH) with HPLC-MS to identify degradation products. Buffer systems with chelating agents (EDTA) mitigate metal-catalyzed decomposition .

Experimental Design Considerations

Q. How should researchers design experiments to assess catalytic activity of metal complexes with this ligand?

Methodological Answer:

  • Coordination studies : UV-Vis titrations with Cu2+^{2+} or Fe3+^{3+} in methanol:water (1:1) at 25°C. Monitor ligand-to-metal charge transfer bands (500–600 nm) .
  • Catalytic assays : Test Suzuki-Miyaura coupling efficiency using Pd complexes. Compare turnover numbers (TON) with/without the ligand to quantify rate enhancement .

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